1H and 13C NMR Chemical Shifts for N-(3-chloro-2-methylphenyl)formamide: A Complete Analytical Guide
1H and 13C NMR Chemical Shifts for N-(3-chloro-2-methylphenyl)formamide: A Complete Analytical Guide
Executive Summary
N-(3-chloro-2-methylphenyl)formamide (CAS: 71862-02-7)[1] is a critical synthetic intermediate utilized in the development of advanced agrochemicals, pharmaceuticals, and complex heterocyclic frameworks[2]. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its stereoelectronic properties—specifically, the restricted rotation around the formamide C–N bond and the steric compression exerted by the ortho-methyl group.
This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR chemical shifts for N-(3-chloro-2-methylphenyl)formamide. By deconstructing the causality behind each spectral assignment and providing a self-validating experimental protocol, this guide serves as a definitive reference for analytical chemists and drug development professionals.
Molecular Architecture & Conformational Dynamics
To understand the NMR spectra of N-(3-chloro-2-methylphenyl)formamide, one must first analyze its three-dimensional conformation. The molecule consists of a central benzene ring heavily substituted at consecutive positions (1, 2, and 3):
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Position 1: Formamide group (-NHCHO)
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Position 2: Methyl group (-CH 3 )
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Position 3: Chlorine atom (-Cl)
Steric Inhibition of Resonance
The methyl group at C2 is sterically sandwiched between the bulky chlorine atom at C3 and the formamide group at C1. This steric crowding forces the formamide plane to twist out of coplanarity with the aromatic ring. Consequently, the nitrogen lone pair cannot optimally overlap with the aromatic π -system. This reduction in resonance alters the electron density across the ring, subtly shifting the aromatic protons downfield compared to a planar, unhindered aniline derivative[3].
Rotameric Exchange
Like most secondary formamides, this compound exists in solution as a thermodynamic equilibrium of Z (cis) and E (trans) rotamers due to the partial double-bond character of the C–N amide bond. The Z-rotamer (where the carbonyl oxygen and the bulky aryl group are anti to each other) is typically the major conformer due to minimized steric repulsion. This dynamic exchange often results in two distinct sets of NMR signals (major and minor) for the formyl and N-H protons if the exchange rate is slow on the NMR timescale at room temperature.
Figure 1: Thermodynamic equilibrium and rotational barrier of formamide rotamers.
Spectral Analysis & Causality
The following tables summarize the expected chemical shifts based on empirical data from analogous 3-chloro-2-methylphenyl systems[2][4] and established NMR predictive heuristics. Data is referenced to CDCl 3 at 298 K.
1 H NMR Chemical Shifts
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Causality & Assignment Notes |
| -CHO | 8.40 – 8.55 | Doublet (d) | 1H | ~1.5 | Highly deshielded by the carbonyl oxygen. Couples weakly to the adjacent N-H proton. |
| -NH | 7.30 – 7.60 | Broad singlet (br s) | 1H | - | Broadened by quadrupolar relaxation of 14 N and chemical exchange. |
| Ar-H6 | 7.70 – 7.85 | Doublet (d) | 1H | 8.0 | Ortho to the formamide group. Deshielded by the anisotropic effect of the carbonyl group. |
| Ar-H4 | 7.20 – 7.35 | Doublet (d) | 1H | 8.0 | Ortho to the highly electronegative chlorine atom[2]. |
| Ar-H5 | 7.10 – 7.20 | Triplet (t) / dd | 1H | 8.0 | Meta to substituents; represents the least perturbed aromatic proton in the AMX spin system. |
| Ar-CH 3 | 2.30 – 2.40 | Singlet (s) | 3H | - | Shifted slightly downfield relative to toluene due to the combined inductive pull of the adjacent -Cl and -NHCHO groups. |
13 C NMR Chemical Shifts
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality & Assignment Notes |
| C=O | 159.0 – 162.0 | Carbonyl (Cq) | Highly deshielded sp 2 carbon due to double bond to oxygen and attachment to nitrogen. |
| C1 | 135.5 – 137.0 | Aromatic (Cq) | Ipso carbon attached to the electronegative nitrogen atom. |
| C3 | 134.0 – 135.0 | Aromatic (Cq) | Ipso carbon attached to the chlorine atom; deshielded by inductive withdrawal[2]. |
| C2 | 130.5 – 132.0 | Aromatic (Cq) | Ipso carbon attached to the methyl group. |
| C4 | 127.0 – 128.5 | Aromatic (CH) | Ortho to chlorine; experiences slight inductive deshielding. |
| C5 | 126.0 – 127.5 | Aromatic (CH) | Meta position; relatively unperturbed baseline aromatic shift. |
| C6 | 121.0 – 123.0 | Aromatic (CH) | Ortho to the formamide group. |
| -CH 3 | 14.5 – 16.5 | Aliphatic (CH 3 ) | Standard aryl-methyl carbon, slightly deshielded by the adjacent heteroatoms. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the resulting spectra are free from artifacts related to poor shimming, concentration gradients, or uncontrolled thermal exchange.
Step-by-Step Methodology
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Sample Preparation (Gravimetric Precision):
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Weigh exactly 15.0 mg of N-(3-chloro-2-methylphenyl)formamide.
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Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Validation Check: The solution must be optically clear. Particulates will distort the magnetic field homogeneity. Filter through a glass wool plug if necessary.
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Instrument Calibration (Lock & Shim):
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Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer.
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Lock onto the deuterium frequency of CDCl 3 .
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Perform gradient shimming (TopShim or equivalent) focusing on the Z0-Z5 coils.
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Validation Check: The CDCl 3 residual solvent peak (7.26 ppm) must have a line width at half height (FWHM) of ≤ 1.0 Hz.
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Thermal Equilibration:
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Set the probe temperature to exactly 298 K (25 °C).
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Allow the sample to equilibrate for 5 minutes. This stabilizes the Z/E rotamer ratio, preventing peak broadening due to thermal gradients.
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Data Acquisition ( 1 H and 13 C):
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1 H NMR: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 64 scans with 64k data points.
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13 C NMR: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024 to 2048 scans depending on the signal-to-noise ratio.
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Data Processing:
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Apply a Fourier Transform (FT) with an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C).
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Perform manual zero-order and first-order phase correction.
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Apply a multipoint baseline correction.
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Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.
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Figure 2: Closed-loop, self-validating NMR acquisition and processing workflow.
References
- "One-Step Construction of 2-Methylquinazolin-4(3H)-ones Using Solid Calcium Carbide as an Alternative to Gaseous Acetylene", The Journal of Organic Chemistry, ACS Publications.
- "Conformational State of Fenamates at the Membrane Interface: A MAS NOESY Study", PMC, NIH.
- "CAS 87-60-5, 3-Chloro-2-methylaniline", LookChem.
- "CAS 71862-02-7, 3'-CHLORO-O-FORMOTOLUIDIDE", Bidepharm.
